5-Octylthiophene-2-carbaldehyde
Overview
Description
5-Octylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H20OS and a molecular weight of 224.36 . It is used in scientific research due to its complex structure, which allows for diverse applications.
Synthesis Analysis
The synthesis of 5-Octylthiophene-2-carbaldehyde involves the reaction of 2-octyl thiophene with anhydrous tetrahydrofuran under an argon atmosphere. The reaction flask is cooled to -78°C and n-butyllithium in n-hexane solution is added. After 1.5 hours, 1-formyl piperidine is added and the reaction is allowed to continue at room temperature overnight .Molecular Structure Analysis
The InChI code for 5-Octylthiophene-2-carbaldehyde is1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3
.
Scientific Research Applications
Synthesis and Chemical Reactions
- Direct Synthesis Approaches : Efficient and eco-friendly methods have been developed for synthesizing thiophene-2-carbaldehyde derivatives. A notable example includes the synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde via a novel domino reaction, offering a simple and direct synthesis route (Chen et al., 2014).
- Biological Evaluation : Arylthiophene-2-carbaldehyde compounds, synthesized through Suzuki-Miyaura cross-coupling, have demonstrated significant antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities, indicating potential biomedical applications (Ali et al., 2013).
- Organocatalytic Domino Reactions : The development of organocatalytic Michael-aldol domino reactions allows for the production of highly functionalized tetrahydrothiophenes, relevant in biochemistry, pharmaceutical science, and nanoscience (Brandau et al., 2006).
Material Science and Nanotechnology
- Photochemical Synthesis : Studies on the photochemical synthesis of thiophene derivatives have shown the potential for creating novel materials, like 5-phenyl derivatives and various halogenothiophenes, which could be relevant in material science (Antonioletti et al., 1986).
- Applications in Anion Sensing : New calix[4]pyrrole derivatives, synthesized via 1,3-dipolar cycloadditions, have demonstrated high affinity for fluoride and acetate anions, suggesting their utility in anion sensing applications (Farinha et al., 2010).
- Aggregation-Induced Emission : Studies on 2,2′:5′,2″-terthiophene-5-carbaldehyde have revealed its aggregation-induced emission (AIE) property, making it a candidate for practical applications in organic materials, particularly in the aggregate or solid state (Cheng et al., 2015).
Safety And Hazards
5-Octylthiophene-2-carbaldehyde is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338), and more .
properties
IUPAC Name |
5-octylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLATYPSOIBJDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549558 | |
Record name | 5-Octylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Octylthiophene-2-carbaldehyde | |
CAS RN |
73792-02-6 | |
Record name | 5-Octylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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